
1-Methyl-2-oxoindoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxoindoline-7-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach involves the reaction of isatin derivatives with methylamine, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
1-Methyl-2-oxoindoline-7-carbonitrile has found applications in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxoindoline-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to therapeutic effects. For example, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins .
Comparación Con Compuestos Similares
2-Oxoindoline: Shares the core indole structure but lacks the methyl and nitrile substituents.
1-Methyl-2-oxoindoline: Similar structure but without the nitrile group.
7-Cyanoindole: Contains the nitrile group but lacks the oxo and methyl groups.
Uniqueness: 1-Methyl-2-oxoindoline-7-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Ongoing research continues to uncover its potential, promising new advancements in science and technology.
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-methyl-2-oxo-3H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5H2,1H3 |
Clave InChI |
JONFMYWRPZDIBS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C1C(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


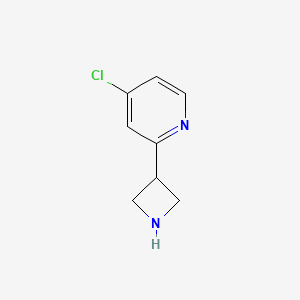
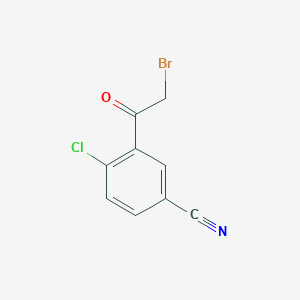

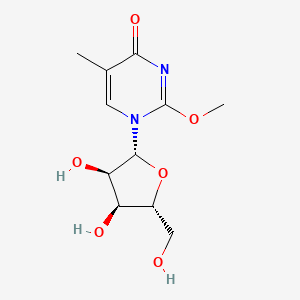
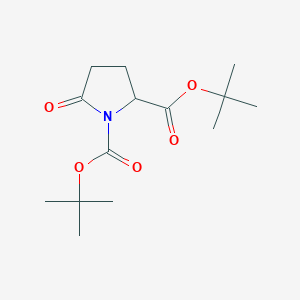

![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

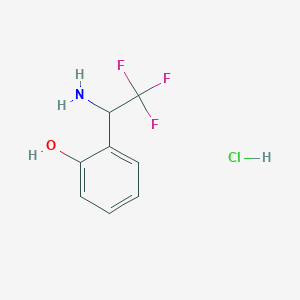
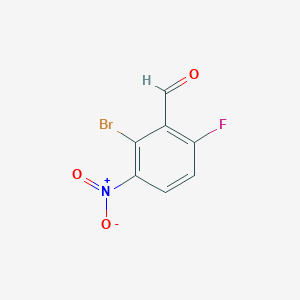
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
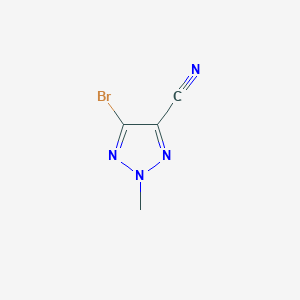
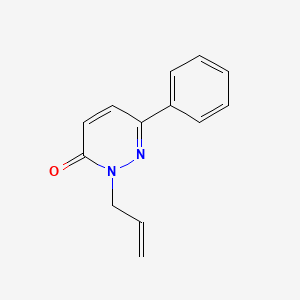
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
